molecular formula C10H17NO3 B14013485 2-Pyrrolidin-1-ylethyl 3-oxobutanoate CAS No. 55985-43-8

2-Pyrrolidin-1-ylethyl 3-oxobutanoate

Cat. No.: B14013485
CAS No.: 55985-43-8
M. Wt: 199.25 g/mol
InChI Key: JXKOSEZXIJBRSW-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylethyl 3-oxobutanoate is an organic compound that features a pyrrolidine ring attached to an ethyl group, which is further connected to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-ylethyl 3-oxobutanoate typically involves the reaction of pyrrolidine with ethyl acetoacetate under basic conditions. The reaction proceeds through the nucleophilic attack of the nitrogen atom in pyrrolidine on the carbonyl carbon of ethyl acetoacetate, followed by the elimination of ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylethyl 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyrrolidin-1-ylethyl 3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylethyl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by mimicking the transition state of the substrate, thereby blocking the active site.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with a lactam structure.

    Ethyl acetoacetate: A precursor in the synthesis of 2-Pyrrolidin-1-ylethyl 3-oxobutanoate.

    N-Pyrrolidino Etonitazene: A novel opioid with a pyrrolidine ring.

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring and an ethyl 3-oxobutanoate moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

55985-43-8

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl 3-oxobutanoate

InChI

InChI=1S/C10H17NO3/c1-9(12)8-10(13)14-7-6-11-4-2-3-5-11/h2-8H2,1H3

InChI Key

JXKOSEZXIJBRSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCN1CCCC1

Origin of Product

United States

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